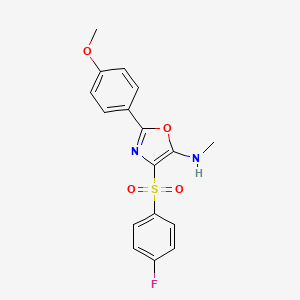
8-(isobutylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(isobutylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione, also known as KT5823, is a selective protein kinase inhibitor that has been widely used in scientific research. It was first synthesized in the late 1990s and has since been used in various studies to investigate the role of protein kinases in cellular signaling pathways.
科学的研究の応用
Multi-Targeted Kinase Inhibitors
This compound could potentially be used as a multi-targeted kinase inhibitor . Kinase inhibitors are important in the treatment of cancer as they prevent the growth of cancer cells by blocking certain enzymes known as kinases .
Apoptosis Inducers
The compound could also be used to induce apoptosis, or programmed cell death . This is particularly useful in cancer treatment, where the goal is to kill cancer cells without harming normal cells .
Anti-Diabetic Applications
Research has shown that this compound could potentially be used in the treatment of diabetes . It has been found to inhibit the α-amylase enzyme, which is responsible for breaking down complex carbohydrates into glucose . By inhibiting this enzyme, the release of glucose into the bloodstream can be regulated, helping to control blood sugar levels .
FGFR Signaling Pathway Inhibitor
The compound could potentially be used to inhibit the Fibroblast Growth Factor Receptor (FGFR) signaling pathway . This pathway plays a crucial role in various types of tumors, and inhibiting it could be an effective strategy for cancer therapy .
特性
IUPAC Name |
3-methyl-8-(2-methylpropylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-13(2)12-26-19-20-16-15(17(24)21-18(25)22(16)3)23(19)11-7-10-14-8-5-4-6-9-14/h4-6,8-9,13H,7,10-12H2,1-3H3,(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGZVAKJOVDPPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(isobutylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![isopropyl 2,7-dimethyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2725238.png)
![furan-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2725241.png)
![3-Chloroisoxazolo[4,5-b]pyridine](/img/structure/B2725242.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)isonicotinamide](/img/structure/B2725244.png)




![4-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)thiophene-2-carboxamide](/img/structure/B2725255.png)
![2,5-dichloro-N-[(2S,3S)-1-(dimethylamino)-3-methylpentan-2-yl]pyridine-4-carboxamide](/img/structure/B2725256.png)
![4-[(E)-Amino(hydrazono)methyl]-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B2725257.png)

